- Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic studyAngewandte Chemie, 2014, 53(26), 6776-6780,
Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)
94-66-6 structure
2-(prop-2-en-1-yl)cyclohexan-1-one Properties
Names and Identifiers
-
- 2-allylcyclohexan-1-one
- 2-Allylcyclohexanone
- 2-prop-2-enylcyclohexan-1-one
- o-Allylcyclohexanone
- Cyclohexanone,2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
- 2-(2-Propenyl)-Cyclohexanone
- NSC 128921
- Cyclohexanone, 2-(2-propenyl)-
- Cyclohexanone, 2-allyl-
- Cyclohexanone, 2-(2-propen-1-yl)-
- 2-(2-Propenyl)cyclohexanone
- UPGHEUSRLZSXAE-UHFFFAOYSA-N
- 2-(prop-2-en-1-yl)cyclohexan-1-one
- NSC128921
- 2-allyl-cyclohexanone
- 2-allyl cyclohexanone
- 2-allyl-cyclohexan-1-one
- Cyclohexanone, 2-allyl- (8CI)
- 2-(prop-2-en-
- 2-(2-Propen-1-yl)cyclohexanone (ACI)
- Cyclohexanone, 2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
- F8882-7572
- EN300-268221
- 2-(prop-2-en-1-yl)cyclohexanone
- STL301914
- 2-Allylcyclohexanone, >/=97%
- SY052152
- SCHEMBL528992
- AS-35729
- AI3-07009
- EINECS 202-352-2
- MFCD00043548
- DB-057518
- InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
- 2-(2-propenyl)-cyclohexanon
- 94-66-6
- 2-Allylcyclohexanone, 97%
- AKOS009156864
- NSC-128921
- CS-0204777
- DTXSID90883283
- A2230
- NS00040992
- +Expand
-
- MFCD00043548
- UPGHEUSRLZSXAE-UHFFFAOYSA-N
- 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
- O=C1C(CC=C)CCCC1
Computed Properties
- 138.10400
- 0
- 1
- 2
- 138.104
- 10
- 138
- 0
- 0
- 1
- 0
- 0
- 1
- 2.1
- 3
- 0
- 17.1
Experimental Properties
- 2.32180
- 17.07000
- n20/D 1.469(lit.)
- Insoluble
- 94°C/23mmHg(lit.)
- No date available
- 0.4±0.4 mmHg at 25°C
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - 2909
- Light yellow transparent liquid
- Insoluble in water
- 0.927 g/mL at 25 °C(lit.)
2-(prop-2-en-1-yl)cyclohexan-1-one Security Information
- GHS07
- 3
- S22-S26-S36/37/39-S45
- R20/21/22; R36/37/38
- Xn
- UN 3077
- H302+H312+H332-H315-H319
- P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- warning
- storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 20/21/22-36/37/38
- Warning
2-(prop-2-en-1-yl)cyclohexan-1-one Customs Data
- 2914299000
-
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(prop-2-en-1-yl)cyclohexan-1-one Price
2-(prop-2-en-1-yl)cyclohexan-1-one Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- pH optimization of nucleophilic reactions in waterJournal of the American Chemical Society, 1992, 114(8), 3028-33,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ; 65 °C
Reference
- Tetrakis(triethyl phosphite)nickel(0)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Triphenylphosphine
Reference
- Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexesChemistry Letters, 1984, (10), 1721-4,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: 1,4-Dioxane ; 0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
Reference
- Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural productsTetrahedron: Asymmetry, 2017, 28(1), 118-124,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Reference
- Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving GroupsOrganic Letters, 2014, 16(6), 1570-1573,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Reference
- Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Reference
- C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl CompoundsJournal of the American Chemical Society, 2011, 133(48), 19354-19357,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
Reference
- Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolinesSynthesis, 2016, 48(3), 387-393,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
1.2 Reagents: Methyllithium
1.3 -
Reference
- Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compoundsJournal of Organic Chemistry, 1987, 52(3), 439-43,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
Reference
- Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcoholsOrganic Letters, 2009, 11(6), 1453-1456,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
Reference
- 2-AllylcyclohexanoneOrganic Syntheses, 1962, 42, 14-16,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile , Tetrahydrofuran , Water
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Reference
- Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazonesSynthetic Communications, 1999, 29(1), 27-33,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization ReactionAdvanced Synthesis & Catalysis, 2015, 357(13), 2803-2808,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Benzene
Reference
- A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1Journal of the American Chemical Society, 1988, 110(14), 4815-17,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
Reference
- Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketonesTetrahedron Letters, 2017, 58(26), 2525-2529,
2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials
- 1-Pyrrolidino-1-cyclohexene
- 1-Propene, 3-propoxy-
- ethyl 2-oxocyclohexane-1-carboxylate
- (2S)-2-(Methoxymethyl)-N-[2-(2-propen-1-yl)cyclohexylidene]-1-pyrrolidinamine
- Pyrrolidine, 1-(2-propenyl)-
- Allyltributyltin
- Cyclohexanone, 2-(phenylseleno)-
- cyclohexanone diallylacetal
- Allyl acetate
- 4-(Cyclohex-1-en-1-yl)morpholine
- Cyclohexanone, 2-acetyl-2-(2-propenyl)-
- Carbonic acid, 1-cyclohexen-1-yl 2-propenyl ester
- cyclohex-2-en-1-one
2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products
2-(prop-2-en-1-yl)cyclohexan-1-one Suppliers
J&K Scientific
Audited Supplier
(CAS:94-66-6)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:94-66-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:94-66-6)
TANG SI LEI
15026964105
2881489226@qq.com
2-(prop-2-en-1-yl)cyclohexan-1-one Related Literature
-
1. Palladium-catalysed asymmetric allylations by a chiral allyl ester; the palladium catalysis of (S)-proline allyl ester enaminesKunio Hiroi,Kyoko Suya,Shuko Sato J. Chem. Soc. Chem. Commun. 1986 469
-
John J. Eisch Dalton Trans. 2015 44 6671
-
Michelle J. Fuentes,Richard J. Bognanno,William G. Dougherty,Walter J. Boyko,W. Scott Kassel,Timothy J. Dudley,Jared J. Paul Dalton Trans. 2012 41 12514
-
Caleb D. Martin,Cory M. Weinstein,Curtis E. Moore,Arnold L. Rheingold,Guy Bertrand Chem. Commun. 2013 49 4486
-
Federico Maria Cecchinelli,Giuseppe Celentano,Alessandra Puglisi,Nicoletta Gaggero Org. Biomol. Chem. 2020 18 671
-
Jeanne M. Jennings,Thomas A. Bryson,James M. Gibson Green Chem. 2000 2 87
-
Rama Heng,Samir Z. Zard Org. Biomol. Chem. 2011 9 3396
-
Rainer Koch Org. Biomol. Chem. 2011 9 2885
-
Cinzia Clamor,Beatrice N. Cattoz,Peter M. Wright,Rachel K. O'Reilly,Andrew P. Dove Polym. Chem. 2021 12 1983
-
Dimitri Perusse,Michael J. Smanski Med. Chem. Commun. 2019 10 951
Recommended suppliers
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
99%/99%/99%/99%
10g/50g/25g/5g
190.0/761.0/326.0/292.0